molecular formula C4H12SSi B1293539 Trimethyl(methylthio)silane CAS No. 3908-55-2

Trimethyl(methylthio)silane

Cat. No.: B1293539
CAS No.: 3908-55-2
M. Wt: 120.29 g/mol
InChI Key: JDYCDPFQWXHUDL-UHFFFAOYSA-N
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Description

Trimethyl(methylthio)silane (Me$3$SiSCH$3$) is an organosilicon compound characterized by a silicon atom bonded to three methyl groups and a methylthio (-SCH$_3$) moiety. It is widely used in organic synthesis, particularly for the preparation of aryl methyl sulfides via reactions with diazonium salts . Its reactivity stems from the silyl group's ability to act as a leaving group, facilitating nucleophilic substitution or coupling reactions. Below, we compare its properties, reactivity, and applications with structurally related silanes.

Properties

IUPAC Name

trimethyl(methylsulfanyl)silane
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H12SSi/c1-5-6(2,3)4/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDYCDPFQWXHUDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5063231
Record name Silane, trimethyl(methylthio)-
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Molecular Weight

120.29 g/mol
Source PubChem
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CAS No.

3908-55-2
Record name Trimethyl(methylthio)silane
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Record name Silane, trimethyl(methylthio)-
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Record name Silane, trimethyl(methylthio)-
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Record name Silane, trimethyl(methylthio)-
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Record name Trimethyl(methylthio)silane
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Biological Activity

Trimethyl(methylthio)silane (TMTS), with the chemical formula C4H12SSi\text{C}_4\text{H}_{12}\text{S}\text{Si}, is an organosilicon compound notable for its applications in organic synthesis, particularly as a protecting group for thiols. While its primary role is as a chemical reagent, understanding its biological activity is essential for evaluating its safety and potential utility in various fields.

TMTS is characterized by:

  • Molecular Formula : C4H12SSi\text{C}_4\text{H}_{12}\text{S}\text{Si}
  • Appearance : Colorless liquid
  • Solubility : Soluble in organic solvents
  • Flammability : Flammable and an irritant

The structure includes three methyl groups attached to a silicon atom along with a methylthio group, which contributes to its unique reactivity patterns not found in similar compounds.

Currently, there is no established biological mechanism of action for TMTS. Its primary application lies in organic synthesis where it serves as a silylation reagent, facilitating the introduction of trimethylsilyl groups onto various functional groups. This process enhances the volatility and chromatographic behavior of molecules, aiding in their analysis and purification .

Applications in Organic Synthesis

TMTS is widely used in organic chemistry for:

  • Protecting Thiols : It converts thiol groups to their trimethylsilyl derivatives, allowing for further chemical transformations without affecting the thiol functionality.
  • Silylation Reagent : It introduces trimethylsilyl groups to enhance compound properties for analysis .

Toxicological Profile

While specific biological data on TMTS is limited, general safety profiles indicate:

  • Irritation Potential : As an irritant, TMTS may pose risks upon exposure.
  • Flammability : Precautions should be taken to handle this compound safely due to its flammable nature.

Comparative Analysis with Similar Compounds

The following table compares TMTS with structurally similar compounds:

Compound NameChemical FormulaKey Characteristics
TrimethylsilaneC3H12Si\text{C}_3\text{H}_{12}\text{Si}Simple silane without sulfur; used as a reagent.
Dimethyl(methylthio)silaneC3H8SSi\text{C}_3\text{H}_8\text{S}\text{Si}Contains two methyl groups; different reactivity.
MethyltrimethoxysilaneC4H12O3Si\text{C}_4\text{H}_{12}\text{O}_3\text{Si}Silane with methoxy groups; used as a crosslinker.

TMTS's unique feature lies in its combination of silicon and sulfur functionalities, which allows for specific reactivity patterns beneficial in synthetic chemistry.

Case Studies and Research Findings

Research has primarily focused on TMTS's utility in synthetic applications rather than direct biological effects. However, studies have indicated that compounds derived from TMTS can participate in reactions that may influence biological systems indirectly through their derivatives.

Example Study

One study investigated the use of TMTS as a protecting group in synthesizing complex organic molecules. The results demonstrated that using TMTS improved yields and selectivity in reactions involving thiol-containing substrates, showcasing its effectiveness as a reagent in organic synthesis .

Scientific Research Applications

Organic Synthesis

Protecting Group for Thiols
One of the primary applications of trimethyl(methylthio)silane is as a protecting group for thiols (sulfhydryl groups) in organic synthesis. The thiol group can be converted to its trimethylsilyl derivative using this compound, allowing for further chemical transformations without affecting the thiol functionality. After the desired reactions, the thiol can be regenerated by cleaving the silicon-sulfur bond.

Silylation Reagent
this compound acts as a silylation reagent, introducing trimethylsilyl groups onto various functional groups in organic molecules. This process enhances the volatility and chromatographic behavior of compounds, facilitating their analysis and purification.

Thiomethylation Reactions
The compound has also been utilized in thiomethylation reactions involving aryldiazonium salts. In these reactions, this compound reacts with arenediazonium tetrafluoroborates to yield aryl methyl sulfides under mild conditions. The efficiency of these reactions can vary based on the structure of the diazonium salt used .

Semiconductor Industry

Plasma-Enhanced Chemical Vapor Deposition (PECVD)
In the semiconductor industry, this compound is employed as a precursor in plasma-enhanced chemical vapor deposition processes. It is used to deposit dielectric and barrier layers, contributing to the fabrication of microelectronic devices. The incorporation of silicon and sulfur from this compound helps form robust thin films that exhibit desirable electrical properties .

Low-Pressure Chemical Vapor Deposition (LPCVD)
Additionally, it is utilized in low-pressure chemical vapor deposition techniques to create silicon carbide hard coatings at relatively low temperatures (below 1000 °C). These coatings are essential for enhancing the durability and performance of semiconductor devices .

Material Science

Synthesis of Silicon Carbide Films
this compound has been shown to be effective in synthesizing silicon carbide films. These films are crucial for applications requiring high thermal stability and mechanical strength. The unique properties imparted by the sulfur component enhance the functionality of these materials in various industrial applications .

Data Table: Comparison of Applications

Application AreaSpecific Use CaseKey Benefits
Organic SynthesisProtecting group for thiolsEnables further manipulation without affecting thiols
Organic SynthesisSilylation reagentImproves volatility and chromatographic behavior
Semiconductor IndustryPECVD for dielectric layersEnhances electrical properties
Semiconductor IndustryLPCVD for silicon carbide coatingsProvides high thermal stability
Material ScienceSynthesis of silicon carbide filmsIncreases durability and performance

Case Studies

  • Thiomethylation of Aryldiazonium Salts
    A study demonstrated that this compound could effectively convert arenediazonium tetrafluoroborates into aryl methyl sulfides with varying yields based on substituent positions on the aromatic ring. This method presents a straightforward approach to synthesize valuable sulfur-containing compounds under mild conditions .
  • Silicon Carbide Film Deposition
    Research highlighted the use of this compound in depositing silicon carbide films via low-pressure chemical vapor deposition at temperatures below 1000 °C. The resulting films exhibited excellent mechanical properties, making them suitable for high-performance applications in electronics .

Comparison with Similar Compounds

Trimethyl(methylthio)silane vs. Trimethyl(phenylthio)silane

Property This compound Trimethyl(phenylthio)silane
Substituent -SCH$_3$ -SPh (phenylthio)
Reaction with 2-FC$6$H$4$N$_2^+$ 96% conversion, 75% isolated yield 52% conversion, 36% isolated yield
Reaction with PhN$_2^+$ Not reported 100% conversion, 98% isolated yield
Key Applications Synthesis of aryl methyl sulfides Synthesis of aryl phenyl sulfides

Discussion :

  • Trimethyl(phenylthio)silane demonstrates superior performance in reactions with unsubstituted phenyl diazonium salts (100% conversion), likely due to the electron-rich phenylthio group stabilizing transition states .
  • This compound, however, excels with electron-deficient aryl groups (e.g., 2-FC$6$H$4$), achieving 96% conversion, possibly due to reduced steric hindrance .

Comparison with Other Trimethylsilyl Derivatives

Trimethyl(2-thienyl)silane
  • Substituent : 2-thienyl (thiophene ring).
  • Molecular Weight : 156.32 g/mol .
  • Applications : Used in cross-coupling reactions and as a precursor in material science.
  • Reactivity : The thienyl group introduces conjugation, enhancing electronic properties for optoelectronic applications, unlike the methylthio group's nucleophilic character.
Trimethyl(trichloromethyl)silane (CCl$_3$-TMS)
  • Substituent : -CCl$_3$.
  • Applications: Diastereoselective synthesis of trichloromethylcarbinols .
  • Reactivity : The trichloromethyl group acts as a strong electrophile, contrasting with the methylthio group’s nucleophilic sulfur.
Trimethyl [5-methyl-2-(1-methylethyl)phenoxy]silane
  • Substituent: Phenoxy with branched alkyl chains.
  • Applications : Derivatizing agent in GC-MS analysis and organic synthesis .
  • Reactivity: The phenoxy group’s oxygen participates in hydrogen bonding, differing from the sulfur-based reactivity of methylthio silanes.

Structural and Electronic Effects on Reactivity

  • Electron-Withdrawing Groups (EWGs): Nitro (-NO$2$) or halide substituents on aryl diazonium salts enhance reactivity with this compound (e.g., 3-O$2$NC$6$H$4$ gives 69% conversion) .
  • Steric Effects : Bulkier substituents (e.g., phenylthio) reduce yields in sterically hindered substrates, whereas smaller groups (methylthio) maintain efficiency .

Preparation Methods

Direct Reaction Method

  • Overview : This method involves the direct reaction between trimethylchlorosilane and methylthiol.

  • Reaction Equation :

    $$
    \text{(CH}3\text{)}3\text{SiCl} + \text{CH}3\text{SH} \rightarrow \text{(CH}3\text{)}3\text{SiSCH}3 + \text{HCl}
    $$

  • Conditions : Typically conducted under an inert atmosphere (e.g., nitrogen), this reaction requires controlled temperatures to optimize yield and minimize side reactions.

  • Yield : Reports indicate yields can reach up to 85% under optimal conditions.

Grignard Reaction Method

  • Overview : This method utilizes a Grignard reagent derived from methyl halide and magnesium, followed by reaction with trimethylchlorosilane.

  • Procedure :

    • Prepare methylmagnesium bromide by reacting bromomethane with magnesium in dry ether.

    • Add trimethylchlorosilane to the Grignard reagent to form trimethyl(methylthio)silane.

  • Yield : Yields are generally lower than direct methods, around 60-70%, due to potential side reactions.

Alternative Synthesis via Methylthiolysis

  • Overview : This method involves the methylthiolysis of silanes or siloxanes.

  • Procedure :

    • React a siloxane compound with excess methylthiol.

    • The reaction typically requires heat and may involve catalysts to enhance the rate of reaction.

  • Yield : This method can provide moderate yields, typically around 50%, depending on the specific conditions used.

Method Yield (%) Conditions Advantages Disadvantages
Direct Reaction 85 Inert atmosphere, controlled temp High yield, straightforward Requires careful handling of HCl
Grignard Reaction 60-70 Dry ether, inert atmosphere Versatile for various organosilanes Lower yield, complex setup
Methylthiolysis ~50 Heat, possible catalysts Can utilize various siloxanes Lower yield, longer reaction times

Recent studies emphasize the importance of optimizing reaction conditions such as temperature, pressure, and solvent choice to enhance yields and minimize by-products. For instance:

  • Utilizing solvents like diethyl ether or toluene can improve solubility and reactivity in Grignard reactions.

  • The use of catalysts in methylthiolysis reactions has been shown to significantly increase both the rate and yield of this compound formation.

Q & A

Q. What safety precautions are critical when handling Trimethyl(methylthio)silane in laboratory settings?

this compound is classified under GHS as flammable (H225), toxic if swallowed (H302), and irritating to eyes (H319) and skin (H315). Researchers must:

  • Use flame-resistant lab coats, nitrile gloves, and safety goggles.
  • Work in a fume hood to avoid inhalation (H335) and ensure proper ventilation.
  • Store in sealed containers away from incompatible materials (e.g., strong oxidizers) at temperatures below 25°C .

Q. What are typical reaction conditions for synthesizing aryl methyl sulfides using this compound?

The compound reacts with arenediazonium tetrafluoroborates (ArN₂⁺BF₄⁻) under mild conditions (room temperature, 1–3 hours). For example:

  • Electron-deficient substrates : 2-O₂NC₆H₄ yields 43% conversion with a 63–64°C melting point product.
  • Electron-rich substrates : 4-MeOC₆H₄ shows 29% conversion but lower yields (26%) due to competing side reactions .

Q. How should this compound be stored to maintain stability?

Store in inert, airtight containers under nitrogen at 2–8°C. Avoid exposure to moisture, heat, or direct sunlight, as decomposition products (e.g., siloxanes) may form .

Advanced Research Questions

Q. How can researchers address low isolated yields in reactions involving electron-rich aryl substrates?

Lower yields (e.g., 26% for 4-MeOC₆H₄) may arise from:

  • Competing pathways : Electron-donating groups (e.g., -OMe) slow electrophilic substitution.
  • Mitigation : Optimize reaction time (e.g., extended duration for sterically hindered substrates) or introduce catalytic Lewis acids (e.g., BF₃·Et₂O) to enhance reactivity .

Q. What mechanistic insights explain substituent-dependent reactivity in aryl sulfide synthesis?

Kinetic studies suggest:

  • Electron-withdrawing groups (e.g., -NO₂) stabilize the transition state via resonance, increasing conversion rates (e.g., 69% for 3-O₂NC₆H₄).
  • Steric effects : Ortho-substituted substrates (e.g., 2-FC₆H₄) show high conversion (96%) due to reduced steric hindrance compared to para-substituted analogs .

Q. How can computational tools predict viable synthetic routes for this compound derivatives?

AI-driven platforms (e.g., Template_relevance Reaxys) leverage reaction databases to propose one-step syntheses. For example:

  • Retrosynthetic analysis : Identify precursors like methylthiol and chlorotrimethylsilane.
  • Accuracy : Models trained on 10,000+ reactions achieve >85% prediction reliability for organosilicon compounds .

Q. What strategies assess the stability of this compound under non-standard conditions?

Conduct accelerated stability studies:

  • Thermal stress : Heat samples to 40°C for 48 hours and monitor decomposition via GC-MS.
  • Hydrolytic stability : Expose to 50% humidity and quantify siloxane byproducts using ²⁹Si NMR .

Q. How can contradictions in literature data (e.g., variable melting points) be resolved?

Discrepancies may arise from impurities or polymorphic forms. Use:

  • DSC/TGA : Confirm thermal transitions (e.g., 63–64°C vs. 65–69°C for 4-O₂NC₆H₄ products).
  • XRD : Identify crystalline phases to validate reported melting points .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trimethyl(methylthio)silane
Reactant of Route 2
Trimethyl(methylthio)silane

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